

DHX36 expression patterns in different cell types

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An In-Depth Technical Guide to DHX36 Expression Patterns, Functions, and Quantification

For Researchers, Scientists, and Drug Development Professionals

Abstract

DEAH-Box Helicase 36 (DHX36), also known as G4 Resolvase 1 (G4R1) or RNA Helicase Associated with AU-rich Elements (RHAU), is a highly conserved enzyme critical to cellular homeostasis. As a multifunctional ATP-dependent helicase, its primary role involves the unwinding of G-quadruplex (G4) structures in both DNA and RNA.[1] This activity positions DHX36 as a key regulator in a multitude of biological processes, including the maintenance of genomic integrity, regulation of gene expression, telomere maintenance, and innate immune responses.[1][2] Given its involvement in pathways frequently dysregulated in oncology and other diseases, DHX36 represents a significant target for therapeutic development. This guide provides a comprehensive overview of DHX36 expression across various cell types, details its roles in key signaling pathways, and offers detailed protocols for its experimental quantification.

DHX36 Expression Patterns

DHX36 exhibits broad but varied expression across human tissues, with localization observed in both the cytoplasm and nucleoplasm.[3] Its expression is essential for normal development and cellular function, and alterations in its levels are associated with pathological conditions, including cancer.[4][5]



mRNA Expression Levels in Normal Human Tissues

Quantitative mRNA expression data, primarily from the Genotype-Tissue Expression (GTEx) project, reveals that DHX36 is expressed in nearly all tissues, indicating its role as a crucial housekeeping protein.[6][7] The data is typically measured in Transcripts Per Million (TPM). While ubiquitously expressed, levels vary significantly between tissue types.



Tissue Group	Tissue	Median TPM (GTEx V8)
Reproductive	Testis	24.2
Ovary	12.1	
Uterus	10.5	
Vagina	9.8	
Prostate	8.9	
Endocrine	Thyroid	15.5
Adrenal Gland	12.8	
Pituitary	11.5	
Pancreas	9.1	
Hematologic/Immune	Spleen	14.1
Whole Blood	11.1	
Lymph Node	-	
Nervous System	Cerebellum	13.5
Cerebral Cortex	10.2	
Nerve - Tibial	12.9	
Digestive	Esophagus	13.1
Colon	11.8	
Small Intestine	11.5	
Stomach	11.3	
Liver	9.7	
Other	Lung	12.8
Skin	12.1	
Skeletal Muscle	9.9	



Heart	9.5
Kidney	9.3
Adipose Tissue	9.1

Data is representative and sourced from public repositories such as the GTEx Portal and the Human Protein Atlas.[6][8] TPM values indicate the relative abundance of the transcript.

Protein Expression and Localization

Immunohistochemical (IHC) data from the Human Protein Atlas confirms the widespread expression of DHX36 protein.[6] Strong cytoplasmic positivity is consistently observed in the cells of seminiferous ducts in the testis, decidual cells in the placenta, and Purkinje cells in the cerebellum. Moderate expression is noted in various other tissues, including skeletal muscle and brain.[9]

Tissue	Cellular Localization	Staining Intensity
Testis	Cytoplasm of cells in seminiferous ducts	Strong
Placenta	Cytoplasm of decidual cells	Strong
Cerebellum	Cytoplasm of Purkinje cells	Strong
Skeletal Muscle	Cytoplasm of myocytes	Moderate
Breast	Cytoplasm of glandular cells	Moderate
Prostate	Cytoplasm of glandular cells	Moderate
Lung	Cytoplasm of pneumocytes	Low to Moderate

This summary is based on knowledge-based annotation of IHC data from sources like The Human Protein Atlas.

Expression in Cancer



DHX36 expression is frequently dysregulated in cancer. In breast cancer, lower DHX36 mRNA expression correlates with poorer overall and recurrence-free survival, and its expression is often downregulated in later tumor stages.[4][10] Conversely, in non-small cell lung cancer (NSCLC), DHX36 gene expression has been observed to be higher in tumor tissue compared to normal tissue.[2] These context-dependent expression patterns highlight its complex role in tumorigenesis.

Key Signaling Pathways and Functions

DHX36's ability to resolve G4 structures places it at the intersection of several critical signaling pathways.

Innate Immune Response

DHX36 is a key sensor in the innate immune system. In response to viral infection, it recognizes double-stranded RNA (dsRNA) and forms a complex with dsRNA-dependent protein kinase (PKR). This interaction facilitates PKR activation, which is essential for the formation of antiviral stress granules and robust RIG-I-like receptor (RLR) signaling, ultimately leading to the activation of NF-kB and the production of type I interferons.[11]



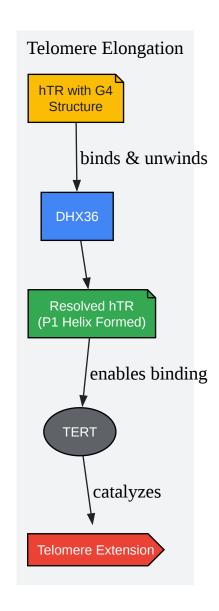
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DHX36 role in dsRNA-mediated innate immunity.

Telomere Maintenance

Telomeres, the protective caps at the ends of chromosomes, contain guanine-rich sequences prone to forming G4 structures. The RNA component of telomerase (hTR or TERC) also contains a G4 motif that must be resolved for proper function. DHX36 binds to and unwinds the G4 structure within hTR, promoting the formation of a crucial stem-loop structure.[12] This remodeling event is a prerequisite for the telomerase reverse transcriptase (TERT) to accurately extend telomeres, thereby maintaining genomic stability.[2]





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DHX36 function in telomerase regulation.

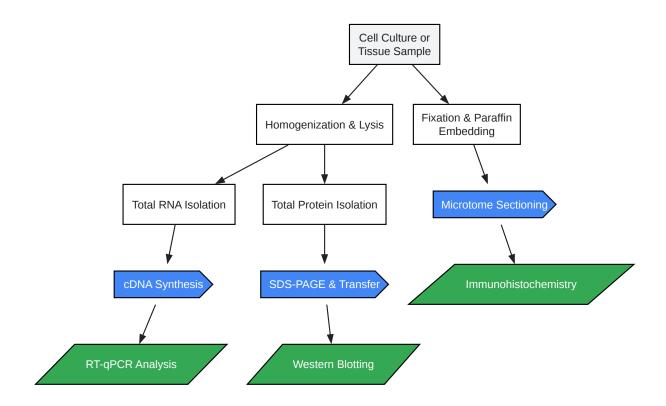
Experimental Methodologies

Accurate quantification of DHX36 mRNA and protein levels is essential for research and clinical studies. The following section provides detailed protocols for key experimental techniques.

Experimental Workflow Overview

A typical workflow for analyzing DHX36 expression involves sample preparation followed by quantification using one or more of the detailed methods below.





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General workflow for DHX36 expression analysis.

RT-qPCR for DHX36 mRNA Quantification

1. RNA Extraction:

- Extract total RNA from cell pellets or homogenized tissue using a TRIzol-based method or a commercial column-based kit (e.g., RNeasy Kit, Qiagen).
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and verify integrity via gel electrophoresis or a Bioanalyzer.

2. cDNA Synthesis:

 Synthesize first-strand cDNA from 1 μg of total RNA using a reverse transcription kit (e.g., SuperScript IV, Thermo Fisher) with oligo(dT) or random hexamer primers.



3. qPCR Reaction:

- Prepare the qPCR reaction mix in a 20 μL volume: 10 μL of 2x SYBR Green Master Mix, 1 μL of cDNA, 1 μL of forward primer (10 μM), 1 μL of reverse primer (10 μM), and 7 μL of nuclease-free water.
- Use a validated primer set for human DHX36.
 - Forward Primer: CCCACCATCAAATGAGGCAGTG[13]
 - Reverse Primer:TGTGGCTCAACGGGTAATCGTG[13]
- Use a reference gene (e.g., ACTB, GAPDH) for normalization.
- 4. Thermocycling Conditions:
- Initial Denaturation: 95°C for 10 minutes.
- Cycling (40 cycles):
 - 95°C for 15 seconds
 - 60°C for 1 minute
- Melt Curve Analysis: Perform to verify the specificity of the amplicon.
- 5. Data Analysis:
- Calculate the relative expression of DHX36 using the ΔΔCt method, normalizing to the reference gene.

Western Blotting for DHX36 Protein Detection

- 1. Protein Lysate Preparation:
- Lyse cells or tissues in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.



- Determine protein concentration of the supernatant using a BCA or Bradford assay.
- 2. SDS-PAGE and Transfer:
- Denature 20-30 μg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
- Separate proteins on an 8% SDS-polyacrylamide gel. The expected molecular weight of DHX36 is ~115 kDa.[9]
- Transfer proteins to a PVDF or nitrocellulose membrane.
- 3. Immunoblotting:
- Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Trisbuffered saline with 0.1% Tween-20 (TBST).
- Incubate the membrane with a primary antibody against DHX36 overnight at 4°C with gentle agitation.
 - Recommended Polyclonal Antibody Dilution: 1:500 1:2000 (e.g., GeneTex GTX131179, Proteintech 13159-1-AP).[9][14]
- Wash the membrane 3 times for 10 minutes each in TBST.
- Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane 3 times for 10 minutes each in TBST.
- 4. Detection:
- Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.
- Re-probe the blot for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

Immunohistochemistry (IHC) for DHX36 Localization



- 1. Sample Preparation (FFPE Tissues):
- Deparaffinize 4-5 μ m formalin-fixed, paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- 2. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) by immersing slides in 10 mM Sodium Citrate buffer (pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature.
- 3. Staining:
- Quench endogenous peroxidase activity with 3% H₂O₂ in methanol for 15-30 minutes.
- Block non-specific binding by incubating sections in 5% normal serum (from the same species as the secondary antibody) for 1 hour at room temperature.
- Incubate sections with the primary DHX36 antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
 - Recommended Polyclonal Antibody Dilution: 1:50 1:400.[9]
- Wash slides 3 times in PBS.
- Apply a biotinylated secondary antibody, followed by an avidin-biotin-HRP complex (ABC) reagent, or use a polymer-based detection system.
- Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.
- Counterstain with hematoxylin to visualize nuclei.
- 4. Dehydration and Mounting:
- Dehydrate the sections through a graded series of ethanol to xylene.



- Mount with a permanent mounting medium and a coverslip.
- Analyze staining pattern and intensity using a light microscope.

Conclusion and Future Directions

DHX36 is a ubiquitously expressed and functionally critical helicase that maintains cellular health by resolving G-quadruplex structures. Its expression is tightly linked to fundamental processes such as DNA replication, gene expression, and innate immunity. The variable expression patterns observed in different cancers underscore its potential as both a prognostic biomarker and a therapeutic target. The detailed methodologies provided herein offer a robust framework for researchers to accurately investigate DHX36 expression and further elucidate its complex roles in health and disease. Future work should focus on dissecting the upstream regulatory mechanisms governing DHX36 expression and developing specific inhibitors or modulators for therapeutic applications in oncology and virology.

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